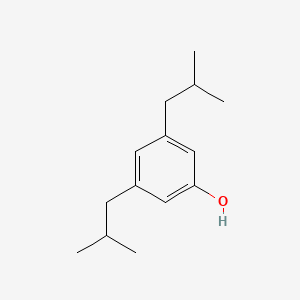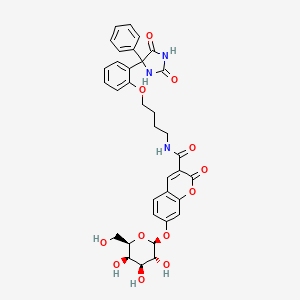
Tetradecenesulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecenesulfonic acid sodium salt typically involves the sulfonation of tetradecene. This process can be achieved through advanced cross-coupling reactions of vinyl sulfonates under mild reaction conditions . The regioselectivity of the reaction is controlled by the different reactivity of the carbon-bromine and activated carbon-oxygen bonds . The resulting sulfonic acid salts are then separated from alkenes through their low solubility after workup .
Industrial Production Methods
In industrial settings, the production of this compound involves the direct sulfonation of tetradecene using sulfur trioxide or oleum as sulfonating agents. The reaction is typically carried out at controlled temperatures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tetradecenesulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Alkoxides or amines are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives .
Scientific Research Applications
Tetradecenesulfonic acid sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetradecenesulfonic acid sodium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to emulsify oils and solubilize hydrophobic compounds . At the molecular level, it interacts with lipid bilayers and proteins, disrupting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but a shorter carbon chain.
Sodium lauryl ether sulfate (SLES): A widely used surfactant with additional ethoxy groups, providing different solubility and foaming characteristics.
Sodium alkylbenzene sulfonate (SABS): A common surfactant in detergents with a benzene ring in its structure.
Uniqueness
Tetradecenesulfonic acid sodium salt is unique due to its longer carbon chain, which provides enhanced hydrophobic interactions and better emulsifying properties compared to shorter-chain surfactants . This makes it particularly effective in applications requiring strong detergency and foaming capabilities .
Properties
Molecular Formula |
C14H27NaO3S |
|---|---|
Molecular Weight |
298.42 g/mol |
IUPAC Name |
sodium;(E)-tetradec-1-ene-1-sulfonate |
InChI |
InChI=1S/C14H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1/b14-13+; |
InChI Key |
RUTSRVMUIGMTHJ-IERUDJENSA-M |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


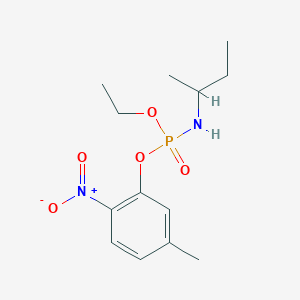
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)

![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

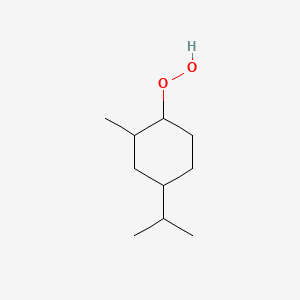
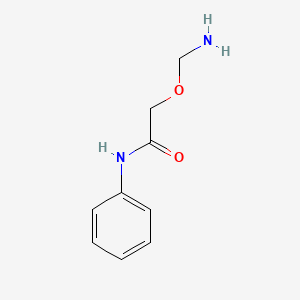
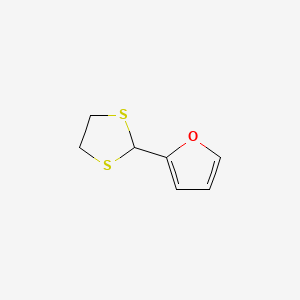
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
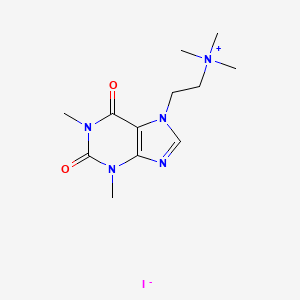
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
